5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-13-6-5-12(20-13)14(19)17-10-3-1-9(2-4-10)11-7-8-16-18-11/h1-8H,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWTXOBHILDUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromofuran-2-carbonyl Chloride
The acylation precursor, 5-bromofuran-2-carbonyl chloride, is typically prepared by treating 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux. This method achieves near-quantitative conversion, as evidenced by the synthesis of analogous furan-2-carbonyl chlorides.
Reaction Conditions :
Amide Coupling with 4-(1H-Pyrazol-3-yl)aniline
The coupling of 5-bromofuran-2-carbonyl chloride with 4-(1H-pyrazol-3-yl)aniline proceeds via nucleophilic acyl substitution. Triethylamine (Et₃N) is employed as a base to scavenge HCl, facilitating the reaction in anhydrous dichloromethane (DCM).
Optimized Protocol :
- Dissolve 4-(1H-pyrazol-3-yl)aniline (1.0 equiv) in dry DCM.
- Add Et₃N (1.1 equiv) dropwise under nitrogen.
- Introduce 5-bromofuran-2-carbonyl chloride (1.05 equiv) slowly to mitigate exothermicity.
- Stir at room temperature for 12 hours.
Alternative Cyclization Strategies for Pyrazole Formation
Silver(I)-Mediated Cyclization of Alkynyl Precursors
Recent work demonstrates the utility of silver(I) ions in promoting 5-endo-dig cyclizations to construct pyrazole rings. For example, 4-alkynyl-3-hydroxypyrazoles undergo ring closure to yield 2H-furo[2,3-c]pyrazole systems.
Application to Target Molecule :
- Synthesize 4-ethynyl-3-hydroxy-1-phenyl-1H-pyrazole via Sonogashira coupling.
- Treat with AgNO₃ (1.2 equiv) in acetonitrile at 80°C.
Hydrazine Cyclocondensation
Pyrazole rings can also be formed by reacting α,β-unsaturated ketones or alkynes with hydrazines. For instance, 4-aminophenylacetylene reacts with hydrazine hydrate to yield 4-(1H-pyrazol-3-yl)aniline.
Conditions :
- Reagents : Hydrazine hydrate (2.0 equiv), ethanol
- Temperature : Reflux
- Duration : 6 hours
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in disease pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s closest analogs differ primarily in the substituents on the phenyl ring or the heterocyclic systems attached. Key comparisons include:
Physicochemical Properties
- Lipophilicity (logP) : The target compound (logP ~2.8) is less lipophilic than the piperidine analog (logP ~3.2) but more hydrophobic than the morpholine derivative (logP ~1.9) .
- Solubility : The morpholine and triazolo-pyridazin analogs exhibit higher aqueous solubility due to polar substituents , whereas the propenyloxy derivative’s solubility is moderate .
- Thermal Stability : Pyrazole-containing compounds (e.g., the target) show higher melting points (~250–300°C) compared to morpholine or piperidine analogs (~200–220°C), attributed to stronger intermolecular hydrogen bonding .
Computational and Experimental Insights
- Noncovalent Interactions: Analysis using Multiwfn reveals that the pyrazole group in the target compound participates in strong hydrogen bonds (N–H···O) and weak C–H···π interactions, unlike the triazolo-pyridazin analog’s dominant π-π stacking .
- Electron Density Mapping : The bromine atom in the furan ring exhibits a σ-hole, facilitating halogen bonding with protein residues, as seen in JNK inhibitors .
- Synthetic Accessibility : The target compound is synthesized via amide coupling (similar to ), with yields (~40–50%) comparable to morpholine and piperidine analogs .
Biological Activity
5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes available data on its biological activity, supported by case studies and relevant research findings.
- IUPAC Name : 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide
- Molecular Formula : C15H12BrN3O2
- Molecular Weight : 364.17 g/mol
- Canonical SMILES : C1=CC(=CC=C1C(=O)N2C=CC(=N2)C(=O)C3=CC=C(O3)Br)N4C=CN=N4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide. A comprehensive evaluation of various pyrazole compounds showed significant inhibition against several bacterial strains. For instance, a study reported that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide | TBD | TBD |
| Pyrazole Derivative 4a | 0.22 | Staphylococcus aureus |
| Pyrazole Derivative 5a | 0.25 | Staphylococcus epidermidis |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to the target compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway . In vivo studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives could effectively reduce inflammation with minimal side effects on gastric tissues.
Case Study: In Vivo Anti-inflammatory Effects
In a study investigating the anti-inflammatory effects of various pyrazole derivatives, it was found that one compound exhibited an edema inhibition percentage of over 60%, significantly outperforming traditional anti-inflammatory drugs like celecoxib .
Anticancer Activity
The potential anticancer properties of pyrazole derivatives have also been explored. Compounds with structural similarities to 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide have been identified as selective androgen receptor modulators (SARMs), showing promise in treating prostate cancer . These compounds demonstrated high affinity for androgen receptors and inhibited the proliferation of cancer cell lines effectively.
Table 2: Anticancer Activity Overview
| Compound | Activity Type | Target Cancer Type |
|---|---|---|
| 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide | SARM | Prostate Cancer |
| Pyrazole Derivative X | Proliferation Inhibition | Various Cancer Cell Lines |
Q & A
Synthesis and Optimization
Basic: What are standard synthetic routes for preparing 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide? Answer: The compound is typically synthesized via multi-step reactions, including:
- Amide bond formation between 5-bromofuran-2-carboxylic acid and 4-(1H-pyrazol-3-yl)aniline using coupling agents like HATU or DCC .
- Heterocyclic ring construction (e.g., pyrazole formation) via cyclocondensation of hydrazines with diketones or alkynes under reflux conditions .
- Purification via column chromatography and recrystallization, monitored by TLC and HPLC .
Advanced: How can reaction conditions be optimized to improve yield and purity for intermediates? Answer: Key strategies include:
- Solvent selection (e.g., DMF for polar intermediates, THF for nucleophilic substitutions) to enhance solubility and reduce side reactions .
- Temperature control (e.g., low temperatures for sensitive intermediates like azides) to prevent decomposition .
- Catalyst screening (e.g., Pd catalysts for cross-coupling steps) to accelerate Suzuki-Miyaura reactions .
- In-line analytics (e.g., FTIR for real-time monitoring of carbonyl intermediates) .
Structural Characterization
Basic: What analytical techniques are essential for confirming the structure of this compound? Answer: Core methods include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity of the pyrazole, furan, and phenyl moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (using SHELX programs ) for unambiguous 3D structure determination .
Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved? Answer: Use:
- Variable-temperature NMR to identify dynamic processes (e.g., rotational barriers in amide bonds) .
- DFT calculations (via Gaussian or Multiwfn ) to simulate NMR spectra and assign ambiguous peaks .
- Heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals in complex regions .
Biological Activity and Mechanism
Basic: What biological targets are hypothesized for this compound? Answer: Based on structural analogs, potential targets include:
- Kinase enzymes (e.g., EGFR, VEGFR) due to the pyrazole’s ATP-binding site mimicry .
- GPCRs (e.g., serotonin receptors) via the furan-carboxamide scaffold’s hydrogen-bonding capacity .
- Antimicrobial targets (e.g., bacterial topoisomerases) inferred from bromofuran derivatives’ activity .
Advanced: How can structure-activity relationship (SAR) studies address contradictory bioactivity data? Answer:
- Fragment-based drug design to isolate pharmacophores (e.g., replacing bromine with other halogens) .
- Molecular docking (AutoDock, Schrödinger) to predict binding modes and rationalize potency variations .
- Metabolic stability assays (e.g., liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .
Computational Modeling
Advanced: What computational tools predict the compound’s reactivity or binding affinity? Answer:
- Multiwfn for electron density topology analysis (e.g., ESP maps to identify nucleophilic sites) .
- MD simulations (GROMACS) to study solvation effects and conformational flexibility .
- QSAR models using descriptors like LogP and polar surface area to correlate structure with activity .
Stability and Degradation
Basic: What conditions destabilize this compound during storage or experiments? Answer:
- Photodegradation due to the bromine atom’s susceptibility to UV light; store in amber vials .
- Hydrolysis of the amide bond under acidic/basic conditions; use neutral buffers .
Advanced: How can degradation pathways be mapped to improve formulation? Answer:
- Forced degradation studies (ICH guidelines) under heat, light, and humidity, analyzed by LC-MS .
- Isolation of degradants via preparative HPLC for structural elucidation and toxicity screening .
Crystallography and Polymorphism
Advanced: How can SHELX be applied to resolve crystallographic disorder in this compound? Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
